molecular formula C14H16N2O3S2 B7097189 Methyl 3-[(4-propan-2-yl-1,3-thiazol-2-yl)methylcarbamoyl]thiophene-2-carboxylate

Methyl 3-[(4-propan-2-yl-1,3-thiazol-2-yl)methylcarbamoyl]thiophene-2-carboxylate

Cat. No.: B7097189
M. Wt: 324.4 g/mol
InChI Key: HQVDXOKFNXJVDF-UHFFFAOYSA-N
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Description

Methyl 3-[(4-propan-2-yl-1,3-thiazol-2-yl)methylcarbamoyl]thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring substituted with a methyl ester and a thiazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and thiazole rings in its structure suggests it may exhibit unique biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-propan-2-yl-1,3-thiazol-2-yl)methylcarbamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Thiazole to the Thiophene Ring: This step often involves a nucleophilic substitution reaction where the thiazole derivative reacts with a thiophene carboxylic acid derivative.

    Esterification: The final step involves esterification of the carboxylic acid group on the thiophene ring to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting esters to alcohols.

    Substitution: The thiophene and thiazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiophene and thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-[(4-propan-2-yl-1,3-thiazol-2-yl)methylcarbamoyl]thiophene-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The thiazole and thiophene rings are known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . Researchers explore its interactions with biological targets to develop new drugs.

Industry

Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in optoelectronics and sensor technology.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-propan-2-yl-1,3-thiazol-2-yl)methylcarbamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring contributes to the compound’s electronic properties, affecting its behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-methyl-1,3-thiazol-2-yl)methylcarbamoyl]thiophene-2-carboxylate
  • Ethyl 3-[(4-propan-2-yl-1,3-thiazol-2-yl)methylcarbamoyl]thiophene-2-carboxylate

Uniqueness

Compared to similar compounds, Methyl 3-[(4-propan-2-yl-1,3-thiazol-2-yl)methylcarbamoyl]thiophene-2-carboxylate is unique due to the presence of the isopropyl group on the thiazole ring. This structural feature can influence its steric and electronic properties, potentially enhancing its biological activity and chemical reactivity.

Properties

IUPAC Name

methyl 3-[(4-propan-2-yl-1,3-thiazol-2-yl)methylcarbamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-8(2)10-7-21-11(16-10)6-15-13(17)9-4-5-20-12(9)14(18)19-3/h4-5,7-8H,6H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVDXOKFNXJVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)CNC(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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